4-Phenylcinnamic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications
4-Phenylcinnamic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of rational drug design and advanced materials science, 4-phenylcinnamic acid (CAS: 13026-23-8) has emerged as a highly versatile building block[1]. Structurally characterized by a hydrophobic biphenyl moiety conjugated to a propenoic acid group, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals and acts as an active biological agent in its own right[2].
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, field-proven synthetic workflows, and pharmacological applications of 4-phenylcinnamic acid, designed to support rigorous experimental design and therapeutic development.
Chemical Structure and Physicochemical Profiling
The structural architecture of 4-phenylcinnamic acid—specifically the extended π-conjugation across the biphenyl and alkene systems—dictates its physicochemical behavior. The biphenyl group significantly increases the compound's lipophilicity compared to unsubstituted cinnamic acid, which enhances its ability to penetrate hydrophobic enzyme pockets during biological assays[2],[3].
The presence of the carboxylic acid functional group imparts weak acidic properties, allowing for facile functionalization via esterification or amidation, while the conjugated double bond is highly susceptible to chemoselective addition reactions[2].
Table 1: Key Physicochemical Properties
| Parameter | Value | Scientific Implication | Source |
| IUPAC Name | (2E)-3-[1,1'-biphenyl]-4-ylprop-2-enoic acid | Defines the trans (E) stereochemistry critical for receptor binding. | [4] |
| Molecular Formula | C₁₅H₁₂O₂ | Base formula for stoichiometric calculations. | [1],[5] |
| Monoisotopic Mass | 224.0837 Da | Essential for high-resolution mass spectrometry (HRMS) validation. | [5] |
| Appearance | White crystalline solid | Indicates high purity; discoloration suggests oxidation or impurities. | [6],[4] |
| Melting Point | 223.0 - 230.0 °C | High MP reflects strong intermolecular hydrogen bonding (carboxylic dimers). | [4],[7],[8] |
Synthetic Methodologies and Protocol Design
As an application scientist, I frequently observe that the choice of synthetic route dictates not only the overall yield but also the impurity profile of the final active pharmaceutical ingredient (API). Below are two field-validated methodologies for synthesizing 4-phenylcinnamic acid, along with a downstream functionalization protocol.
Method A: Suzuki-Miyaura Cross-Coupling
This method is preferred when starting from halogenated cinnamic derivatives. The palladium-catalyzed Suzuki coupling offers exceptional regioselectivity and functional group tolerance[9].
Causality & Logic: Palladium(0) catalysts are highly susceptible to oxidation by atmospheric oxygen, which prematurely terminates the catalytic cycle. Therefore, degassing the solvent and backfilling with argon is a non-negotiable step. The base (e.g., K₂CO₃) is required to activate the phenylboronic acid by forming a reactive boronate complex, which accelerates the transmetalation step.
Step-by-Step Protocol:
-
Dissolution: In a flame-dried Schlenk flask, dissolve 1.0 eq of 4-bromocinnamic acid and 1.2 eq of phenylboronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v)[9].
-
Catalyst & Base Addition: Add 0.05 eq of Pd(PPh₃)₄ and 2.5 eq of K₂CO₃.
-
Reaction: Purge the vessel with argon for 15 minutes. Heat the reaction mixture to 80 °C and stir vigorously for 12–18 hours. Monitor progression via LC-MS or TLC.
-
Work-up: Cool to room temperature, acidify with 1M HCl to precipitate the product, extract with ethyl acetate, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield pure 4-phenylcinnamic acid.
Downstream Application: Hydrogenation to 3-(4-Phenylphenyl)propanoic Acid
4-phenylcinnamic acid is frequently used as a precursor for arylpropanoic acids, which are prominent in anti-inflammatory drug development[10].
Causality & Logic: Palladium on carbon (Pd/C) is selected because it provides an optimal surface area for H₂ adsorption and alkene coordination. The biphenyl aromatic system remains untouched under standard atmospheric H₂ pressure, ensuring chemoselective reduction of the propenoic double bond[10].
Step-by-Step Protocol:
-
Preparation: Dissolve 4-phenylcinnamic acid in absolute ethanol within a heavy-walled reaction vessel[10].
-
Catalyst Loading: Carefully add a catalytic amount of 10% Pd/C (typically 10% w/w relative to the substrate) under a nitrogen blanket to prevent ignition[10].
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (using a balloon or Parr hydrogenator). Stir vigorously at room temperature until hydrogen uptake ceases[10].
-
Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst[10].
-
Isolation: Concentrate the filtrate under reduced pressure and recrystallize from an ethanol/water gradient to obtain 3-(4-phenylphenyl)propanoic acid[10].
Synthetic routes to 4-phenylcinnamic acid and its downstream hydrogenation product.
Biological Activity and Mechanism of Action
Beyond its utility as a chemical intermediate, 4-phenylcinnamic acid exhibits direct pharmacological activity, making it a molecule of interest in dermatological and metabolic research.
Tyrosinase Inhibition (Dermatology)
4-phenylcinnamic acid has been identified as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis[2],[3]. Mechanistic Insight: The biphenyl ring system mimics the aromatic structure of natural substrates (like L-DOPA), allowing the molecule to competitively bind to the active site of tyrosinase. This competitive inhibition effectively halts the production of melanin, positioning the compound as a promising lead for treating hyperpigmentation disorders such as melasma[2].
α-Glucosidase Inhibition (Metabolic Disease)
Research indicates that structural modifications of cinnamic acid derivatives, particularly the addition of bulky hydrophobic groups like a phenyl ring at the para position, significantly influence inhibitory activity against α-glucosidase[3]. Mechanistic Insight: 4-phenylcinnamic acid demonstrates mixed-type inhibition (both competitive and non-competitive) against α-glucosidase[3]. By binding to both the active site and allosteric sites of the enzyme, it prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia—a critical mechanism for antidiabetic drug development[3].
Dual inhibitory mechanisms of 4-phenylcinnamic acid on Tyrosinase and α-Glucosidase.
Safety, Handling, and Storage Protocols
To ensure a self-validating safety system within the laboratory, strict adherence to Safety Data Sheet (SDS) guidelines is required.
-
Hazard Identification: 4-phenylcinnamic acid is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2)[6],[7]. It may also cause respiratory irritation upon inhalation of crystalline dust[6].
-
Personal Protective Equipment (PPE): Handling requires the use of EN 374 standard compliant gloves (natural rubber, nitrile rubber, or neoprene)[6]. Safety goggles and a properly fitted dust mask or respirator are mandatory during powder transfer.
-
Storage: The compound is stable under normal conditions but should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents to prevent degradation[6].
References
-
Benchchem. "Application Notes and Protocols for the Synthesis of 4-phenylcinnamic acid." benchchem.com. URL: 9
-
Benchchem. "An In-depth Technical Guide to 3-(4-Phenylphenyl)propanoic Acid." benchchem.com. URL: 10
-
PubChem. "4-Phenylcinnamic acid | C15H12O2 | CID 5842785." nih.gov. URL: 1
-
CymitQuimica. "CAS 13026-23-8: 3-[1,1′-Biphenyl]-4-yl-2-propenoic acid." cymitquimica.com. URL: 2
-
PubChemLite. "C15H12O2 - Explore." uni.lu. URL: 5
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - 4-Phenylcinnamic acid." thermofisher.com. URL: 6
-
ResearchGate. "SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES." researchgate.net. URL: 11
-
ResearchGate. "Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents." researchgate.net. URL: 3
-
Thermo Fisher Scientific. "4-Phenylcinnamic acid, 98% 10 g | Buy Online." thermofisher.com. URL: 4
-
Stenutz. "(E)-3-(4-phenylphenyl)prop-2-enoic acid." stenutz.eu. URL: 8
Sources
- 1. 4-Phenylcinnamic acid | C15H12O2 | CID 5842785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13026-23-8: 3-[1,1′-Biphenyl]-4-yl-2-propenoic acid [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. A12643.09 [thermofisher.com]
- 5. PubChemLite - C15H12O2 - Explore [pubchemlite.lcsb.uni.lu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. (E)-3-(4-phenylphenyl)prop-2-enoic acid [stenutz.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
